左氧氟沙星葡糖醛酸苷

描述

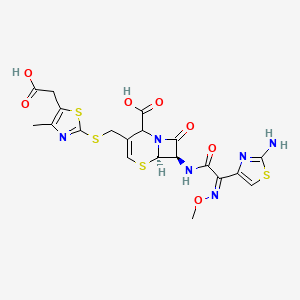

Levofloxacin Glucuronide is a metabolite of Levofloxacin, a third-generation fluoroquinolone antibiotic. This compound is formed through the process of glucuronidation, a phase II metabolic reaction where glucuronic acid is added to Levofloxacin. This transformation enhances the solubility of Levofloxacin, facilitating its excretion from the body. Levofloxacin Glucuronide is primarily excreted in the urine and is considered pharmacologically inactive compared to its parent compound.

科学研究应用

Levofloxacin Glucuronide is used in various scientific research applications, including:

Pharmacokinetics Studies: To understand the metabolism and excretion of Levofloxacin in the human body.

Toxicology: To assess the safety and potential side effects of Levofloxacin and its metabolites.

Drug Interaction Studies: To investigate how Levofloxacin and its metabolites interact with other drugs and enzymes.

Analytical Chemistry: As a reference standard in the development and validation of analytical methods for detecting Levofloxacin and its metabolites in biological samples.

作用机制

Target of Action

Levofloxacin Glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair .

Mode of Action

Levofloxacin Glucuronide, like other fluoroquinolone antibiotics, exerts its antimicrobial activity by inhibiting these targets . It binds to these enzymes and prevents them from unwinding and duplicating bacterial DNA, which is an essential process for bacterial growth and multiplication . This inhibition leads to the death of the bacteria .

Biochemical Pathways

The action of Levofloxacin Glucuronide affects the biochemical pathways related to bacterial DNA replication and repair . By inhibiting DNA gyrase and topoisomerase IV, it disrupts these pathways, preventing the bacteria from replicating and ultimately leading to their death .

Pharmacokinetics

Levofloxacin Glucuronide exhibits favorable pharmacokinetic properties. It is rapidly and completely absorbed, with about 60% bioavailability after oral administration . It is widely distributed in the body, including in tissues such as the prostate and lungs . Levofloxacin Glucuronide is minimally metabolized in the liver and is primarily excreted unchanged in the urine . Its clearance is significantly affected by renal function .

Result of Action

The result of Levofloxacin Glucuronide’s action is the effective killing of bacteria, leading to the resolution of bacterial infections . It is used to treat various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

The action of Levofloxacin Glucuronide can be influenced by various environmental factors. For instance, its antimicrobial activity is enhanced at acidic pH . Additionally, the presence of resistant bacteria in the environment can impact the efficacy of Levofloxacin Glucuronide . It’s also worth noting that the compound’s stability and action may be affected by conditions in the wastewater treatment processes .

生化分析

Biochemical Properties

Levofloxacin Glucuronide is a product of the glucuronidation process, a common phase II metabolic reaction . The glucuronidation process involves the addition of a glucuronic acid moiety to a substrate molecule, often a drug or other xenobiotic compound . The resulting glucuronide conjugates, such as Levofloxacin Glucuronide, typically have limited cell membrane permeability and their distribution and excretion from the human body requires transport proteins .

Cellular Effects

The cellular effects of Levofloxacin Glucuronide are not fully understood. It is known that glucuronide conjugates can interact with various cellular components. For instance, they can inhibit key enzymes and transporters . In the case of Levofloxacin, it has been shown to penetrate human monocytes and enhance intracellular killing of certain bacteria .

Molecular Mechanism

Levofloxacin, the parent compound, is known to inhibit DNA gyrase, an enzyme involved in bacterial DNA replication . As a glucuronide conjugate, Levofloxacin Glucuronide may also interact with various biomolecules in the body, potentially altering their function .

Temporal Effects in Laboratory Settings

The temporal effects of Levofloxacin Glucuronide in laboratory settings are not well-studied. Studies on Levofloxacin have shown that its effects can vary over time. For example, one study found that the concentration of Levofloxacin in human plasma and its bactericidal activity against certain bacteria varied over a 24-hour period .

Dosage Effects in Animal Models

The effects of different dosages of Levofloxacin Glucuronide in animal models are not well-documented. Studies on Levofloxacin have shown that its effects can vary with dosage. For instance, one study found that higher doses of Levofloxacin were more effective in treating multidrug-resistant tuberculosis .

Metabolic Pathways

Levofloxacin Glucuronide is involved in the glucuronidation pathway, a key phase II metabolic pathway . This pathway involves the addition of a glucuronic acid moiety to a substrate molecule, catalyzed by UGT enzymes .

Transport and Distribution

The transport and distribution of Levofloxacin Glucuronide within cells and tissues involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of glucuronide conjugates into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of glucuronide conjugates into bile, urine, and the intestinal lumen .

Subcellular Localization

Glucuronide conjugates are typically found in the cytoplasm and are often associated with the endoplasmic reticulum, where UGT enzymes are located

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Levofloxacin Glucuronide involves the enzymatic conjugation of Levofloxacin with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include an aqueous medium with a suitable buffer to maintain the pH, typically around 7.4, and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of Levofloxacin Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Levofloxacin and glucuronic acid are introduced along with the UGT enzyme. The reaction is monitored and controlled to ensure optimal yield and purity of the product. Post-reaction, the mixture undergoes purification steps such as filtration, centrifugation, and chromatography to isolate Levofloxacin Glucuronide.

化学反应分析

Types of Reactions: Levofloxacin Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety can be cleaved off, reverting it back to Levofloxacin. This reaction is facilitated by enzymes such as β-glucuronidase.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucuronidase in an aqueous buffer at pH 5.0-7.0.

Oxidation and Reduction: Levofloxacin Glucuronide is relatively stable and does not commonly undergo oxidation or reduction under physiological conditions.

Major Products: The major product of the hydrolysis reaction is Levofloxacin, which retains its antimicrobial properties.

相似化合物的比较

Ofloxacin Glucuronide: Another glucuronide metabolite of a fluoroquinolone antibiotic, Ofloxacin.

Ciprofloxacin Glucuronide: A glucuronide metabolite of Ciprofloxacin, another fluoroquinolone antibiotic.

Comparison: Levofloxacin Glucuronide is unique due to its parent compound, Levofloxacin, which is the S-enantiomer of Ofloxacin. This enantiomeric form provides Levofloxacin with superior antibacterial activity and a broader spectrum of action compared to Ofloxacin. Additionally, Levofloxacin has a better safety profile and fewer side effects, making its glucuronide metabolite an important compound in pharmacokinetic and toxicological studies.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-VVQRKAEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857927 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160962-46-9 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Levofloxacin Glucuronide in the metabolism of Levofloxacin?

A: Levofloxacin Glucuronide is a minor metabolite of Levofloxacin identified in both plasma and excreta of Rhesus monkeys administered with the drug []. This metabolite likely forms through glucuronidation, a common metabolic pathway in the liver that increases water solubility of drugs, facilitating their elimination from the body. While a minor metabolite, Levofloxacin Glucuronide was found as the major analyte in the feces, indicating its potential role in the elimination pathway of Levofloxacin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)